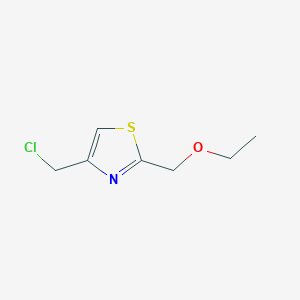

4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods.

Scientific Research Applications

Spectroscopic Evidence and Intermediate Formation

The study of the synthesis of 4-(hydroxymethyl)-2-[(dimethylamino)methyl]thiazole derivatives from 4-(chloromethyl)-4-hydroxythiazole derivatives highlighted the formation of spirooxirane intermediates. Spectroscopic techniques, including NMR, were utilized to provide evidence for the existence of such intermediates, revealing critical insights into the reaction mechanisms and optimization conditions for the formation and stabilization of these intermediates (Ross A. Johnson, K. P. Moder, & T. Ward, 1992).

Synthesis of Novel Compounds

The development of novel compounds using 4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole as a precursor or intermediate has been a significant area of research. For instance, the synthesis of the silver(i) complex of CH2[CH(pz4Et)2]2, containing the unprecedented [Ag(NO3)4]3− anion, demonstrates the compound's utility in forming complex structures with potential applications in materials science and coordination chemistry (D. Reger, James R. Gardinier, T. Grattan, M. Smith, & Mark D Smith, 2003).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, derivatives of 4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole have been studied for their potential biological activities. The synthesis of 5-ethoxymethylidene-4-thioxo-2-thiazolidinone, as a versatile core building block, led to the creation of new thiopyrano[2,3-d]thiazole derivatives. Some of these compounds showed promising antitumor and moderate antiviral activity, underscoring the importance of this chemical scaffold in drug discovery (D. Atamanyuk, B. Zimenkovsky, Vasyl Atamanyuk, & R. Lesyk, 2014).

Photophysical Properties and Fluorescence

The study of thiazole-based push-pull fluorophores, including derivatives of 4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole, revealed surprising findings about the influence of regioisomerism on photophysical properties. Despite the presence of nitro groups, which are typically considered fluorescence quenchers, these derivatives exhibited high quantum yields, indicating their potential utility in designing novel fluorescent materials and dyes (S. H. Habenicht, M. Siegmann, Stephan Kupfer, J. Kübel, D. Weiss, Doreen Cherek, U. Möller, B. Dietzek, S. Gräfe, & R. Beckert, 2015).

properties

IUPAC Name |

4-(chloromethyl)-2-(ethoxymethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNOS/c1-2-10-4-7-9-6(3-8)5-11-7/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQLHCXGZJEJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC(=CS1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(ethoxymethyl)-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2773999.png)

![1,3,5-Trichloro-2-[(4-nitrophenyl)methoxy]benzene](/img/structure/B2774000.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid](/img/structure/B2774008.png)

![N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide](/img/structure/B2774010.png)

![N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774011.png)

![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)

![2-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2774014.png)

![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2774016.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanol](/img/structure/B2774017.png)

![2-[(3,4-Dihydroxy-5-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B2774018.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)